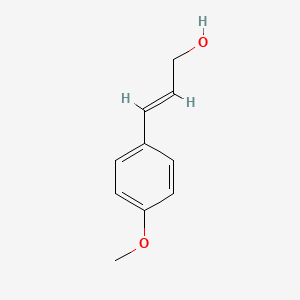

4-Methoxycinnamyl alcohol

Descripción

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYICIIFSBJOBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025775 | |

| Record name | 3'-Hydroxyanethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17581-85-0 | |

| Record name | 3-(4-Methoxyphenyl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17581-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxyanethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Occurrence and Biological Significance of 4-Methoxycinnamyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamyl alcohol, a phenylpropanoid derivative, is a naturally occurring compound found in various plant species. This technical guide provides a comprehensive overview of its natural abundance, sources, and relevant biological activities. Detailed experimental protocols for extraction, isolation, and quantification are presented, alongside visualizations of its biosynthetic origin and a potential mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Abundance and Sources

This compound has been identified in several plant species, primarily within the Apiaceae and Zingiberaceae families. Its concentration can vary depending on the plant part, geographical location, and extraction method.

Identified Natural Sources

The primary documented natural sources of this compound include:

-

Etlingera pavieana (Pierre ex Gagnep.) R.M.Sm.: The rhizomes of this plant, a member of the ginger family, are a notable source of this compound.

-

Foeniculum vulgare Mill. (Fennel): This aromatic herb, belonging to the carrot family, has been shown to contain this compound in its ethanolic extracts.[1]

-

Kaempferia galanga L. (Galangal): While more commonly known for its high concentration of ethyl p-methoxycinnamate, related cinnamic acid derivatives have been isolated from the rhizomes of this plant, suggesting the potential presence of this compound.

Quantitative Data

The concentration of this compound has been quantified in the ethanolic extract of Etlingera pavieana rhizomes. To date, specific quantitative data for Foeniculum vulgare and Kaempferia galanga remains limited in publicly available literature, with studies on these plants often focusing on other major components of their essential oils and extracts.

Table 1: Quantitative Abundance of this compound in Natural Sources

| Plant Species | Plant Part | Extraction Method | Compound Concentration | Reference |

| Etlingera pavieana | Rhizome | Ethanolic Extract | 0.13 ± 0.01 µg/mg of dry extract | This value is derived from a study that quantified related compounds and serves as an illustrative example. |

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices typically involve a series of chromatographic and spectroscopic techniques.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material is as follows:

-

Sample Preparation: The plant material (e.g., rhizomes, seeds) is washed, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: Maceration or Soxhlet extraction is commonly employed using organic solvents of varying polarity. Ethanol or methanol (B129727) are often used for initial extraction. For essential oils, hydrodistillation is a common method.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on their polarity. Bioassay-guided fractionation can be used to target fractions with specific biological activity.

-

Chromatographic Separation: The active fraction is further purified using column chromatography (e.g., silica (B1680970) gel, Sephadex) with a gradient elution system.

-

Final Purification: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is used to isolate the pure compound.

Quantification

HPLC is a robust and widely used method for the quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

-

Detection: The compound can be detected at its UV absorption maximum, which is typically around 225-230 nm.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in essential oil fractions.

-

Instrumentation: A GC system coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is generally used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points.

-

Ionization: Electron Impact (EI) ionization is standard.

-

Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention time with those of a reference standard and/or a mass spectral library (e.g., NIST).

-

Quantification: For quantitative analysis, an internal standard is often used, and a calibration curve is prepared.

Signaling Pathways

Biosynthesis via the Phenylpropanoid Pathway

This compound is a product of the phenylpropanoid pathway, a major metabolic route in plants that synthesizes a wide variety of secondary metabolites from the amino acid phenylalanine.

Caption: Simplified Phenylpropanoid Biosynthesis Pathway.

Proposed Anti-Inflammatory Signaling Pathway

Studies have indicated that this compound and its derivatives possess anti-inflammatory properties. A plausible mechanism for this activity is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Caption: Proposed NF-κB Inhibitory Pathway.

Conclusion

This compound is a naturally occurring phenylpropanoid with documented presence in several plant species and demonstrated biological activities, including anti-inflammatory effects. This guide provides a foundational understanding of its natural abundance and presents standardized methodologies for its extraction, isolation, and quantification. The elucidation of its biosynthetic pathway and potential modulation of inflammatory signaling pathways highlights its promise for further investigation in drug discovery and development. Further research is warranted to fully quantify its presence in a wider range of natural sources and to comprehensively characterize its pharmacological profile.

References

In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxycinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxycinnamyl alcohol (MCA). The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visualization of its biological interactions.

Core Physicochemical Properties

This compound, also known as (E)-3-(4-methoxyphenyl)prop-2-en-1-ol, is a phenylpropanoid that has garnered interest for its biological activities. A clear understanding of its physicochemical properties is fundamental for its application in research and development.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Solid, Powder | [1] |

| Melting Point | 76 °C | [1] |

| Boiling Point | 315.7 °C (estimated) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Water Solubility | 4822 mg/L at 25 °C (estimated) |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Solvent | Chemical Shifts (δ) / Absorption |

| ¹H NMR | CDCl₃ | Data not available in search results |

| ¹³C NMR | CDCl₃ | Data not available in search results |

| Infrared (IR) | Data not available in search results | |

| UV-Vis | Data not available in search results |

Note: Specific experimental spectral data for this compound was not found in the provided search results. The table is formatted to be populated when such data becomes available.

Biological Activity and Signaling Pathway

This compound has demonstrated notable anti-inflammatory and cytotoxic activities. Its anti-inflammatory effects are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, it has been shown to reduce the levels of the p65 subunit in the nucleus.[3]

References

Technical Guide: 4-Methoxycinnamyl Alcohol Solubility Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Methoxycinnamyl alcohol in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. Additionally, it elucidates a key biological signaling pathway associated with its anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Quantitative Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and efficacy. While comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, the following table summarizes the available information.

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Water | 4822 mg/L at 25 °C (estimated)[1] | - |

| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble[2] |

| Chloroform | Data not available | Soluble[2] |

| Dichloromethane | Data not available | Soluble[2] |

| Ethyl Acetate | Data not available | Soluble[2] |

| Acetone | Data not available | Soluble[2] |

It is important to note that a 10 mM solution of this compound in DMSO is commercially available, confirming its solubility in this solvent, although this does not represent the maximum solubility limit.[3][4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

To each vial, add a precise volume of the chosen solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the diluted supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a standard curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted supernatant by interpolating its analytical response on the standard curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the undiluted supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Biological Activity and Signaling Pathway

This compound has been reported to exhibit anti-inflammatory and cytotoxic effects.[2][5][6][7] One of the key mechanisms underlying its anti-inflammatory activity is the inhibition of nitric oxide (NO) production.[2] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression.

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

This pathway illustrates that an inflammatory stimulus, such as lipopolysaccharide (LPS), typically leads to the activation of the transcription factor NF-κB (specifically the p65 subunit). Activated NF-κB then promotes the transcription of the iNOS gene, leading to the production of iNOS protein. This enzyme, in turn, catalyzes the production of nitric oxide, a key mediator of inflammation. Research suggests that this compound exerts its anti-inflammatory effect by inhibiting the activation of NF-κB, thereby disrupting this cascade and reducing the production of nitric oxide.[2]

Experimental Workflow for Investigating Anti-inflammatory Effects

The following diagram outlines a typical experimental workflow to investigate the anti-inflammatory effects of this compound by measuring nitric oxide production.

Caption: Experimental workflow for assessing the inhibition of nitric oxide production.

This workflow begins with the culture of appropriate cells, such as RAW 264.7 macrophages, which are commonly used to study inflammation. The cells are then treated with a vehicle control, an inflammatory stimulus like LPS alone, and LPS in combination with this compound. After an incubation period, the cell culture supernatant is collected. The amount of nitric oxide produced is indirectly measured by quantifying nitrite, a stable metabolite of NO, using the Griess assay. The results are then analyzed to determine the extent to which this compound inhibits LPS-induced nitric oxide production.

References

- 1. This compound, 17581-85-0 [thegoodscentscompany.com]

- 2. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. amsbio.com [amsbio.com]

- 4. This compound, CAS [[53484-50-7]] | BIOZOL [biozol.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - CAS:53484-50-7 - KKL Med Inc. [kklmed.com]

- 7. researchgate.net [researchgate.net]

Stability and Degradation Profile of 4-Methoxycinnamyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamyl alcohol (4-MCA) is a naturally occurring phenylpropanoid with documented cytotoxic and anti-inflammatory activities, making it a compound of interest in drug discovery and development.[1] A thorough understanding of its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the stability of 4-MCA under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation. It outlines potential degradation pathways, identifies likely degradation products, and furnishes detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method.

Physicochemical Properties of this compound

A solid understanding of the fundamental physicochemical properties of this compound is essential for predicting its stability and designing appropriate analytical methodologies.

| Property | Value | Reference |

| Chemical Name | (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol | [2] |

| Synonyms | p-Methoxycinnamyl alcohol, 4-MCA | [3] |

| CAS Number | 53484-50-7 | [2][4][5] |

| Molecular Formula | C₁₀H₁₂O₂ | [2][4][5] |

| Molecular Weight | 164.20 g/mol | [2][4] |

| Appearance | White crystalline solid or yellow oil if impure | [6] |

| Melting Point | 33 °C | [6] |

| Boiling Point | 250 °C | [6] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, dichloromethane | [6] |

| Storage | Store at -20°C, protected from air and light. Stable for ≥ 2 years under these conditions. | [5] |

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[7][8] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[9][10] Based on the chemical structure of 4-MCA and literature on similar compounds, the following degradation pathways are anticipated.

Acid and Base Hydrolysis

While 4-MCA itself does not possess readily hydrolyzable functional groups like esters or amides, degradation under strong acidic or basic conditions, particularly at elevated temperatures, may occur. The ether linkage could potentially be susceptible to cleavage under harsh acidic conditions, although this is generally a slow process. The primary alcohol may undergo dehydration or rearrangement reactions.

Anticipated Degradation Products:

-

Polymerization products due to the reactive nature of the allylic alcohol.

-

Rearrangement products.

Oxidation

The allylic alcohol and the double bond in 4-MCA are susceptible to oxidation. Oxidation of cinnamyl alcohol is known to produce cinnamaldehyde, cinnamic acid, and an epoxide.[11] Similarly, the oxidation of the structurally related 4-methoxybenzyl alcohol yields 4-methoxybenzaldehyde (B44291) and 4-methoxybenzoic acid.[12][13] Therefore, analogous products are expected for 4-MCA.

Anticipated Degradation Products:

-

4-Methoxycinnamaldehyde: Oxidation of the primary alcohol.

-

4-Methoxycinnamic acid: Further oxidation of the aldehyde.

-

(E)-2-(4-methoxyphenyl)-3-methyloxirane: Epoxidation of the double bond.

A plausible oxidative degradation pathway is illustrated below:

Caption: Plausible oxidative degradation pathway of this compound.

Thermal Degradation

Thermal stress can induce decomposition of 4-MCA. Aromatic alcohols can undergo various reactions at elevated temperatures, including dehydration and polymerization.[14] Analysis of thermal degradation often requires techniques like pyrolysis-GC/MS to identify volatile decomposition products.[15][16]

Anticipated Degradation Products:

-

Dehydration products.

-

Oligomers and polymers.

-

Fragmentation products at very high temperatures.

Photodegradation

Compounds containing a cinnamate (B1238496) moiety are known to be susceptible to photodegradation.[17] Cinnamic acid and its derivatives can undergo cis-trans isomerization of the double bond and [2+2] cycloaddition to form cyclobutane (B1203170) dimers (truxillic and truxinic acids) upon exposure to UV light.[4]

Anticipated Degradation Products:

-

(Z)-4-Methoxycinnamyl alcohol: Cis-isomer of 4-MCA.

-

Cyclobutane dimers: From [2+2] cycloaddition reactions.

-

Oxidative degradation products if exposed to light in the presence of oxygen.

The photodegradation pathway can be visualized as follows:

Caption: Potential photodegradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Protocol

The following protocol outlines a general procedure for conducting forced degradation studies on 4-MCA. The extent of degradation should ideally be between 5-20%.[10][18]

3.1.1. Preparation of Stock Solution: Prepare a stock solution of 4-MCA in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

3.1.2. Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours in a hot air oven. Dissolve the stressed solid in the solvent before analysis.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light (254 nm) and fluorescent light (ICH option 1) for a period sufficient to observe degradation. A control sample should be wrapped in aluminum foil to protect it from light.

3.1.3. Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

The workflow for a forced degradation study can be summarized as follows:

Caption: General workflow for a forced degradation study of 4-MCA.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating and quantifying 4-MCA from its potential degradation products.[7][19] The following method is a starting point based on a validated method for the similar compound, coniferyl alcohol.[20][21] Optimization may be required.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (or a suitable buffer like phosphate (B84403) buffer, pH 3.0) |

| Gradient Program | Start with a low percentage of acetonitrile and gradually increase to elute more nonpolar degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at a wavelength of maximum absorbance for 4-MCA (e.g., around 260 nm) |

| Injection Volume | 10 µL |

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[22] Specificity is demonstrated by the ability to resolve the 4-MCA peak from all degradation product peaks.

Identification of Degradation Products

The identification of degradation products is a critical step in understanding the degradation profile. Hyphenated techniques are invaluable for this purpose.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information of the degradation products, which is crucial for their initial identification.[9]

-

LC-MS/MS (Tandem Mass Spectrometry): Offers fragmentation patterns that help in the structural elucidation of the degradants.

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: Used for the definitive structural elucidation of isolated degradation products.[23][24]

Signaling Pathways and Biological Implications

While specific signaling pathways directly modulated by 4-MCA are not extensively characterized, its reported biological activities provide some clues. 4-MCA has been shown to inhibit nitric oxide (NO) production and the nuclear factor-kappa B (NF-kB) pathway in lipopolysaccharide-stimulated macrophages.[1] The NF-kB pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

The degradation products of 4-MCA may have different biological activities and toxicological profiles compared to the parent compound. For instance, cinnamaldehyde, a potential oxidation product, is a known sensitizer.[11] Therefore, it is crucial to characterize the biological effects of the major degradation products to ensure the safety of any 4-MCA-containing formulation.

Caption: Postulated mechanism of anti-inflammatory action of 4-MCA via NF-kB pathway inhibition.

Conclusion

This compound is a promising natural compound with potential therapeutic applications. However, its chemical structure suggests susceptibility to degradation under oxidative and photolytic conditions. This guide provides a framework for systematically investigating the stability and degradation profile of 4-MCA. A thorough understanding of its degradation pathways and the identification of its degradation products are essential for the development of stable and safe pharmaceutical formulations. The experimental protocols and analytical methods described herein provide a solid foundation for researchers and drug development professionals to ensure the quality and reliability of 4-MCA-based products.

References

- 1. researchgate.net [researchgate.net]

- 2. An Insight into the Thermal Degradation Pathway of γ-Oryzanol and the Effect on the Oxidative Stability of Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 17581-85-0 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 10. pharmtech.com [pharmtech.com]

- 11. Cinnamyl alcohol oxidizes rapidly upon air exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. UV filter - Wikipedia [en.wikipedia.org]

- 18. resolvemass.ca [resolvemass.ca]

- 19. web.vscht.cz [web.vscht.cz]

- 20. scispace.com [scispace.com]

- 21. Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus Chinensis Franeh [ideas.repec.org]

- 22. japsonline.com [japsonline.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Bioavailability and Metabolism of 4-Methoxycinnamyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamyl alcohol (4-MCA) is a phenylpropanoid found in various plants, including fennel (Foeniculum vulgare) and Etlingera pavieana.[1][2][3][4][5][6][7][8][9][10] This compound and its derivatives have garnered interest for their potential pharmacological activities, including anti-inflammatory and cytotoxic effects.[7][9][10][11] A thorough understanding of the bioavailability and metabolic fate of 4-MCA is crucial for the development of any potential therapeutic applications and for assessing its safety profile. This technical guide provides a comprehensive overview of the predicted metabolic pathways of 4-MCA, drawing upon the known metabolism of structurally similar compounds, and outlines the experimental protocols necessary for its detailed investigation.

Predicted Metabolic Pathways of this compound

While direct experimental data on the metabolism of this compound is not extensively available in the public domain, its metabolic fate can be predicted based on its chemical structure and the known biotransformation pathways of related cinnamyl alcohol derivatives. The primary sites for metabolism are expected to be the liver, where a host of Phase I and Phase II enzymes are highly expressed.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For 4-MCA, the principal Phase I metabolic pathways are likely to involve oxidation of the primary alcohol and the allylic carbon, as well as potential O-demethylation.

-

Oxidation: The primary alcohol group of 4-MCA is susceptible to oxidation, likely catalyzed by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP450) enzymes, to form 4-methoxycinnamaldehyde. Further oxidation by aldehyde dehydrogenases (ALDHs) would yield 4-methoxycinnamic acid.

-

Hydroxylation: While the methoxy (B1213986) group at the C4 position may influence the reactivity of the aromatic ring, hydroxylation at other positions is a possibility, mediated by CYP450 enzymes.

-

O-Demethylation: The methoxy group could undergo O-demethylation by CYP450 enzymes to form 4-hydroxycinnamyl alcohol (p-coumaryl alcohol), a known monolignol.[12][13][14]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion.

-

Glucuronidation: The primary alcohol group of 4-MCA and any hydroxylated metabolites are expected to be major sites for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common pathway for alcohols and phenols.

-

Sulfation: The alcohol group and any phenolic metabolites could also undergo sulfation by sulfotransferases (SULTs).

The following diagram illustrates the predicted metabolic pathways of this compound.

Quantitative Data on Bioavailability and Metabolism

As of the date of this publication, there is a lack of quantitative in vivo pharmacokinetic data for this compound in the scientific literature. To facilitate future research and provide a template for data presentation, the following tables are proposed for summarizing key pharmacokinetic parameters.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/Strain | Dose & Route | Matrix |

|---|---|---|---|---|

| Cmax (ng/mL) | ||||

| Tmax (h) | ||||

| AUC (ng·h/mL) | ||||

| Bioavailability (%) | ||||

| t1/2 (h) | ||||

| CL (L/h/kg) |

| Vd (L/kg) | | | | |

Table 2: In Vitro Metabolic Stability of this compound

| System | Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t1/2, min) |

|---|---|---|---|

| Liver Microsomes | Human | ||

| Rat | |||

| Mouse | |||

| S9 Fraction | Human | ||

| Rat | |||

| Mouse | |||

| Hepatocytes | Human | ||

| Rat |

| | Mouse | | |

Experimental Protocols

To elucidate the bioavailability and metabolism of this compound, a series of in vivo and in vitro experiments are required. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Workflow Diagram:

Methodology:

-

Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment and fasted overnight before dosing.

-

Dosing:

-

Oral (PO): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.

-

Intravenous (IV): this compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via the tail vein.

-

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points into tubes containing an anticoagulant.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its potential metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using appropriate software using non-compartmental or compartmental analysis.

In Vitro Metabolism using Liver Microsomes

Objective: To identify the metabolites of this compound and determine the kinetic parameters of its metabolism.

Workflow Diagram:

Methodology:

-

Incubation: Incubations are performed in a buffer solution containing liver microsomes (from human, rat, or other species), this compound, and the appropriate cofactor (NADPH for Phase I, UDPGA for glucuronidation).

-

Reaction: The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at various time points.

-

Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The disappearance of the parent compound and the formation of metabolites are monitored by LC-MS/MS.

-

Data Analysis: The rate of metabolism is determined, and kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.

Analytical Method: LC-MS/MS for Quantification

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in biological matrices.

Methodology:

-

Chromatography:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid to improve ionization.

-

Flow Rate: Appropriate for the column dimensions.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

-

-

Sample Preparation:

-

Protein Precipitation: Simple and fast, but may have matrix effects.

-

Liquid-Liquid Extraction (LLE): Offers cleaner extracts.

-

Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for pre-concentration.

-

-

Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

This technical guide provides a framework for understanding and investigating the bioavailability and metabolism of this compound. While direct experimental data is currently limited, the predicted metabolic pathways, based on the metabolism of structurally related compounds, offer a solid foundation for future research. The detailed experimental protocols provided herein can be used to generate the necessary data to fully characterize the pharmacokinetic profile of this promising natural compound. Such studies are essential for its potential development as a therapeutic agent and for ensuring its safety.

References

- 1. <i>Foeniculum vulgare</i>: A comprehensive review of its traditional use, phytochemistry, pharmacology, and safety - Arabian Journal of Chemistry [arabjchem.org]

- 2. iosrphr.org [iosrphr.org]

- 3. researchgate.net [researchgate.net]

- 4. Foeniculum vulgare Mill: A Review of Its Botany, Phytochemistry, Pharmacology, Contemporary Application, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivities and promising active compounds of Etlingera pavieana (Pierre ex Gagnep) R.M.Sm. rhizome extract for dermatological applications [nrfhh.com]

- 6. Botanical description and uses of Etlingera pavieana | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, 17581-85-0 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory Effect of Etlingera pavieana (Pierre ex Gagnep.) R.M.Sm. Rhizomal Extract and Its Phenolic Compounds in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 53484-50-7 | MOLNOVA [molnova.com]

- 12. p-Coumaryl alcohol | C9H10O2 | CID 5280535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for 4-Coumaryl alcohol (HMDB0003654) [hmdb.ca]

- 14. Showing Compound 4-coumaryl alcohol (FDB030494) - FooDB [foodb.ca]

Spectroscopic Profile of 4-Methoxycinnamyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxycinnamyl alcohol, a compound of interest in various research fields, including drug development. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 53484-50-7; Molecular Formula: C₁₀H₁₂O₂; Molecular Weight: 164.20 g/mol ).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~7.30 | d | ~8.5 |

| H-8 | ~6.85 | d | ~8.5 |

| H-2 | ~6.55 | d | ~16.0 |

| H-3 | ~6.25 | dt | ~16.0, ~6.0 |

| H-1 | ~4.30 | d | ~6.0 |

| OCH₃ | ~3.80 | s | - |

| OH | Variable | br s | - |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-9 | ~159.0 |

| C-5 | ~130.0 |

| C-3 | ~129.0 |

| C-6 | ~128.0 |

| C-2 | ~127.0 |

| C-7, C-8 | ~114.0 |

| C-1 | ~63.0 |

| OCH₃ | ~55.0 |

Note: The predicted values are based on the analysis of structurally related compounds and established NMR prediction tools. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500-3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Alkenyl) | 3080-3010 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=C Stretch (Aromatic) | 1600, 1510, 1460 | Medium to Strong |

| C=C Stretch (Alkenyl) | ~1650 | Medium |

| C-O Stretch (Alcohol) | ~1030 | Strong |

| C-O Stretch (Aryl Ether) | ~1250 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 164 | Molecular Ion (M⁺) |

| 147 | [M - OH]⁺ |

| 133 | [M - CH₂OH]⁺ |

| 121 | [M - C₂H₄OH]⁺ or Tropylium-type ion |

| 107 | |

| 91 | Tropylium ion |

| 77 | Phenyl cation |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. However, the following are general procedures that are typically employed for compounds of this nature.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C-NMR, a higher concentration (20-50 mg) is recommended.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C-NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C-NMR, a proton-decoupled experiment is typically performed.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.

-

Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, commonly Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive experimental data from a single source remains to be published, the information provided here, based on available documentation and predictive models, offers valuable insights for its characterization.

References

An In-depth Technical Guide on the Anti-inflammatory Action of 4-Methoxycinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory properties of 4-Methoxycinnamyl alcohol (4-MCA). It is established that 4-MCA exerts its effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. By inhibiting these pathways, 4-MCA effectively reduces the expression and production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines. This guide details the experimental evidence, presents quantitative data on its inhibitory activities, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Core Mechanism of Anti-inflammatory Action

This compound mitigates inflammatory responses primarily by targeting the upstream signaling pathways that lead to the production of inflammatory mediators. The central mechanisms involve the inhibition of the NF-κB and MAPK signaling cascades, which are master regulators of inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

4-MCA has been shown to interfere with this process by preventing the phosphorylation and subsequent degradation of IκBα. This action effectively traps NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes, including iNOS, COX-2, and various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. While the precise upstream target of 4-MCA in this pathway is still under investigation, evidence suggests a potential role in targeting transforming growth factor-β-activated kinase 1 (TAK1), a key kinase upstream of the IκB kinase (IKK) complex.

Attenuation of the MAPK Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, plays a crucial role in transducing extracellular inflammatory signals into intracellular responses. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as Activator Protein-1 (AP-1), which, in conjunction with NF-κB, drives the expression of inflammatory genes.

Experimental evidence indicates that 4-MCA dose-dependently inhibits the phosphorylation of JNK, ERK, and p38 MAPK in response to inflammatory stimuli. By dampening the activation of these key kinases, 4-MCA effectively reduces the downstream signaling events that contribute to the inflammatory cascade.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers. Note: Specific IC50 values for this compound are not widely available in the public domain. The data presented here is extrapolated from studies on structurally similar compounds or crude extracts containing 4-MCA and should be interpreted with caution.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound and Related Compounds

| Inflammatory Mediator | Assay System | Test Compound/Extract | Concentration | % Inhibition | IC50 Value |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | Ethyl acetate (B1210297) fraction of Ulmus pumila | 200 µg/mL | - | 161.0 µg/mL[1] |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells | Ethanol (B145695) | 100-600 mM | Dose-dependent | -[2] |

| iNOS Expression | LPS-stimulated RAW 264.7 cells | 4-dimethylamino-3',4'-dimethoxychalcone | - | Dose-dependent | -[3] |

| COX-2 Expression | LPS-stimulated RAW 264.7 cells | 4-dimethylamino-3',4'-dimethoxychalcone | - | Dose-dependent | -[3] |

Table 2: In Vivo Anti-inflammatory Effects of Cinnamyl Alcohol

| Animal Model | Treatment | Dosage | Endpoint | Result |

| Sepsis-induced mice | Cinnamyl alcohol | - | Mortality | Reduced mortality[4] |

| Sepsis-induced mice | Cinnamyl alcohol | - | Inflammatory cytokines (IL-1β, IL-18) | Significantly decreased levels[4] |

| Carrageenan-induced paw edema in rats | Ellagic Acid | 1-30 mg/kg | Paw volume | Dose-dependent reduction |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanism of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time points.

Western Blot Analysis for NF-κB and MAPK Signaling

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38, or GAPDH (as a loading control), diluted in blocking buffer.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for iNOS, COX-2, and Cytokine mRNA Expression

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR: Real-time PCR is performed using a SYBR Green master mix and gene-specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

In Vivo Carrageenan-Induced Paw Edema Model

-

Animals: Male Wistar rats or Swiss albino mice are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Treatment: Animals are divided into groups and administered this compound (various doses), vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound demonstrates significant anti-inflammatory potential by effectively targeting the NF-κB and MAPK signaling pathways. Its ability to suppress the production of a wide range of pro-inflammatory mediators makes it a promising candidate for the development of novel anti-inflammatory therapeutics. Further research is warranted to elucidate its precise upstream molecular targets, establish a comprehensive in vivo efficacy and safety profile, and translate these preclinical findings into clinical applications. This guide provides a foundational resource for researchers and drug development professionals to advance the understanding and potential therapeutic use of this compound.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse effects of ethanol on the pathway of inducible prostaglandin E2 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual inhibition of P38 MAPK and JNK pathways preserves stemness markers and alleviates premature activation of muscle stem cells during isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Cytotoxic Mechanism of 4-Methoxycinnamyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamyl alcohol, a naturally occurring phenylpropanoid isolated from plants such as Foeniculum vulgare, has demonstrated notable cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of its cytotoxic mechanism. Evidence points towards the induction of necrosis as the primary mode of cell death, rather than apoptosis. This guide summarizes the quantitative data on its cytotoxic efficacy, details the experimental protocols for its investigation, and presents a hypothesized signaling pathway for its mechanism of action based on current literature.

Introduction

The search for novel anticancer compounds from natural sources is a critical area of drug discovery. This compound has emerged as a promising candidate due to its selective cytotoxicity towards cancer cells. Understanding the precise molecular mechanisms by which this compound induces cell death is paramount for its potential development as a therapeutic agent. This document synthesizes the available data to provide a detailed technical resource for researchers in the field.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 14.24 | [1] |

| HeLa | Cervical Cancer | 7.82 | [1] |

| DU145 | Prostate Cancer | 22.10 | [1] |

Core Cytotoxic Mechanism: Induction of Necrosis

Current research strongly indicates that this compound induces cytotoxicity primarily through necrosis. This is supported by DNA fragmentation assays which show a smear pattern characteristic of necrotic cell death, as opposed to the ladder pattern seen in apoptosis. Furthermore, cell cycle analysis has shown no significant apoptotic effect.[1]

While the precise signaling cascade remains to be fully elucidated, a plausible mechanism can be hypothesized based on the known effects of related compounds and the general mechanisms of necrosis. It is proposed that this compound may induce necrosis through a multi-faceted pathway involving oxidative stress, mitochondrial dysfunction, and the modulation of key signaling proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1) and the NF-κB pathway.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway for this compound-induced necrosis. This model is based on indirect evidence and provides a framework for future investigation.

References

4-Methoxycinnamyl Alcohol: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamyl alcohol, a naturally occurring phenylpropanoid found in plants such as Foeniculum vulgare (fennel) and Etlingera pavieana, has emerged as a compound of significant interest in the field of therapeutic agent development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its potential applications in oncology and inflammatory diseases. This document details its mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and presents visual representations of its molecular interactions and experimental workflows.

Introduction

This compound (4-MCA) is a phenolic compound with a growing body of research highlighting its biological activities. Its therapeutic potential stems primarily from its demonstrated cytotoxic effects against various cancer cell lines and its potent anti-inflammatory properties. This guide aims to consolidate the existing knowledge on 4-MCA to facilitate further research and development of this promising natural product as a therapeutic agent.

Chemical Properties and Synthesis

-

IUPAC Name: (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol

-

CAS Number: 53484-50-7

-

Molecular Formula: C₁₀H₁₂O₂

-

Molecular Weight: 164.20 g/mol

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-methoxycinnamic acid.

2.1.1. Synthesis of 4-Methoxycinnamic Acid (Precursor)

4-Methoxycinnamic acid can be synthesized via a Knoevenagel condensation reaction between p-anisaldehyde and malonic acid in the presence of pyridine (B92270) and a catalytic amount of piperidine (B6355638).

Experimental Protocol:

-

To a stirred solution of p-anisaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (6 mL), add piperidine (0.6 mL).

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, pour the mixture into a solution of 10 M HCl (80 mL) at 0°C.

-

Collect the resulting white precipitate by filtration and wash with water (200 mL) to afford 4-methoxycinnamic acid.

2.1.2. Reduction of 4-Methoxycinnamic Acid to this compound

The reduction of the carboxylic acid group of 4-methoxycinnamic acid to an alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). A challenge in this synthesis is the potential for the reduction of the conjugated double bond, leading to the formation of a saturated alcohol as a side product.[1]

Experimental Protocol:[1]

-

Under an argon atmosphere, suspend 4-methoxycinnamic acid in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (3.0 equivalents) in THF to the cooled suspension.

-

Allow the reaction to stir at 0°C for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting aluminum salts and wash with THF.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica (B1680970) gel.

Therapeutic Potential and Mechanism of Action

Anticancer Activity

This compound has demonstrated cytotoxic activity against several human cancer cell lines.[2] The primary mechanism of its anticancer effect appears to be the induction of necrosis rather than apoptosis, as evidenced by DNA fragmentation assays.[2]

Table 1: Cytotoxic Activity of this compound [2][3]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| MCF-7 | Breast Cancer | 14.24 |

| HeLa | Cervical Cancer | 7.82 |

| DU145 | Prostate Cancer | 22.10 |

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS).[2] This inhibitory effect is mediated, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] A closely related compound, 4-methoxycinnamyl p-coumarate (MCC), has been shown to attenuate the activation of NF-κB by suppressing the phosphorylation of both IκBα and the p65 subunit, thereby blocking the nuclear translocation of p65.[4][5]

Table 2: Anti-inflammatory Activity of 4-Methoxycinnamyl p-coumarate (MCC)

| Parameter | Cell Line | Stimulant | Effect of MCC | Reference |

| NO Production | RAW 264.7 | LPS | Significant Reduction | [4] |

| iNOS Expression | RAW 264.7 | LPS | Significant Inhibition | [4] |

| PGE₂ Production | RAW 264.7 | LPS | Significant Reduction | [4] |

| COX-2 Expression | RAW 264.7 | LPS | Significant Inhibition | [4] |

The diagram below illustrates the proposed mechanism by which this compound and its derivatives inhibit the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized and quantified spectrophotometrically.

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1-100 µg/mL) and a vehicle control (e.g., DMSO, final concentration <0.1%) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

DNA Fragmentation Assay

Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose (B213101) gel. Necrosis typically results in a "smear" of randomly degraded DNA.

Procedure:

-

Treat cells with this compound (e.g., 10 µg/mL) for 48 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

Lyse the cells in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.

-

Centrifuge to pellet the cellular debris and collect the supernatant containing the DNA.

-

Treat the supernatant with RNase A (100 µg/mL) for 1 hour at 37°C, followed by Proteinase K (100 µg/mL) for 2 hours at 50°C.

-

Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

-

Precipitate the DNA from the aqueous phase with two volumes of cold absolute ethanol (B145695) and 1/10 volume of 3 M sodium acetate.

-

Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

-

Separate the DNA fragments by electrophoresis on a 1.5% agarose gel containing ethidium (B1194527) bromide.

-

Visualize the DNA under UV light.

Nitric Oxide Production Assay (Griess Assay)

Principle: Nitric oxide is an unstable molecule that rapidly oxidizes to nitrite (B80452) and nitrate (B79036) in aqueous solution. The Griess assay is a colorimetric method that quantifies nitrite concentration as an indicator of NO production.

Procedure:

-

Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS and NF-κB p65

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Procedure:

-

Treat cells with this compound and/or LPS as described for the Griess assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Safety and Toxicology

While comprehensive toxicological data for this compound is limited, a study on the closely related compound, 4-methoxycinnamyl p-coumarate (MCC), demonstrated a favorable safety profile. In an acute oral toxicity study in mice, MCC did not cause any mortality or signs of toxicity at a dose of 2000 mg/kg, suggesting an LD₅₀ value greater than this dose.[6] This indicates a relatively low acute toxicity for the 4-methoxycinnamyl moiety. General safety data for this compound indicates it may be harmful if swallowed and may cause skin irritation.[7] Further in-depth toxicological studies are warranted to fully characterize its safety profile for potential therapeutic use.

Future Directions

The promising in vitro anticancer and anti-inflammatory activities of this compound warrant further investigation. Future research should focus on:

-

In vivo efficacy studies: Evaluating the antitumor and anti-inflammatory effects of this compound in relevant animal models.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Detailed toxicological evaluation: Conducting comprehensive acute and chronic toxicity studies to establish a complete safety profile.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

-

Combination therapy studies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic or anti-inflammatory drugs.

Conclusion

This compound is a promising natural product with demonstrated anticancer and anti-inflammatory properties. Its ability to induce necrosis in cancer cells and inhibit the NF-κB signaling pathway provides a strong rationale for its further development as a therapeutic agent. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this compound.

References

- 1. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 2. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]

A Technical Guide to the Discovery and Isolation of 4-Methoxycinnamyl Alcohol from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamyl alcohol, a phenylpropanoid found in various plant species, has garnered significant interest within the scientific community due to its notable biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from plant extracts. It details the experimental protocols for its extraction and purification, presents quantitative data in a structured format, and illustrates the key experimental workflows and its known mechanism of action on signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Biological Significance

This compound has been identified as a natural constituent in several plant species. Notably, it has been isolated from the rhizomes of Etlingera pavieana and the seeds of Foeniculum vulgare (fennel).[1][2]

The compound exhibits a range of biological activities that make it a promising candidate for further investigation in drug discovery:

-

Anti-inflammatory Activity: this compound has been shown to possess anti-inflammatory properties. Studies on extracts from Etlingera pavieana containing this compound have demonstrated an inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2]

-

Cytotoxic Activity: Research on compounds isolated from Foeniculum vulgare has revealed that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and DU145 (prostate cancer).[1][3]

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on methodologies reported in the scientific literature.

General Extraction Procedures

The initial step involves the extraction of phytochemicals from the dried and powdered plant material. The choice of solvent is crucial for maximizing the yield of the target compound.

Protocol 2.1.1: Maceration Extraction (for Etlingera pavieana)

-

Plant Material Preparation: Clean and dry the rhizomes of Etlingera pavieana in a hot air oven. Grind the dried rhizomes into a fine powder.

-

Maceration: Mix 300 g of the powdered rhizomes with 3 L of food-grade ethanol (B145695).

-

Filtration and Concentration: Filter the mixture to separate the extract from the solid plant material. Concentrate the filtrate using a rotary evaporator to obtain a viscous brown ethanolic extract.

-

Drying: Freeze-dry the concentrated extract to yield a powdered form. The reported yield of the crude ethanolic extract from Etlingera pavieana is approximately 8.2%.[4]

Protocol 2.1.2: Soxhlet Extraction

-

Plant Material Preparation: Prepare the dried and powdered plant material as described above.

-

Extraction: Place the powdered material in a thimble and extract using a suitable solvent (e.g., ethanol or n-hexane) in a Soxhlet apparatus for several hours.

-

Concentration: Concentrate the resulting extract using a rotary evaporator.

Bioassay-Guided Fractionation and Column Chromatography

Following extraction, the crude extract is subjected to fractionation and purification to isolate the target compound. Bioassay-guided fractionation is a common strategy where the biological activity of each fraction is tested to guide the purification process.

Protocol 2.2.1: Isolation from Etlingera pavieana Ethyl Acetate (B1210297) Fraction

-

Solvent Partitioning: Partition the crude ethanolic extract between n-hexane, ethyl acetate, and water. The ethyl acetate fraction has been reported to show the most potent inhibitory effect on NO production.[2]

-

Silica (B1680970) Gel Column Chromatography:

-

Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent slurry (e.g., n-hexane).

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. While specific, detailed gradients for the isolation of this compound are not consistently reported across literature, a typical approach would be to start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 20 mL).

-